molecular formula C5H5Cl2NS B13697266 2-(Dichloromethyl)-4-methylthiazole

2-(Dichloromethyl)-4-methylthiazole

Cat. No.: B13697266
M. Wt: 182.07 g/mol
InChI Key: VHAPKRSXVWFZKX-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-4-methylthiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dichloromethyl group and a methyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-4-methylthiazole typically involves the reaction of thiazole derivatives with dichloromethylating agents. One common method includes the use of dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-4-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

2-(Dichloromethyl)-4-methylthiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-4-methylthiazole involves its interaction with specific molecular targets. The dichloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-methylthiazole
  • 2-(Trichloromethyl)-4-methylthiazole
  • 2-(Bromomethyl)-4-methylthiazole

Uniqueness

2-(Dichloromethyl)-4-methylthiazole is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where selective reactivity is required .

Properties

Molecular Formula

C5H5Cl2NS

Molecular Weight

182.07 g/mol

IUPAC Name

2-(dichloromethyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C5H5Cl2NS/c1-3-2-9-5(8-3)4(6)7/h2,4H,1H3

InChI Key

VHAPKRSXVWFZKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(Cl)Cl

Origin of Product

United States

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